molecular formula C17H21N7O3S B2420562 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione CAS No. 713127-80-1

3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione

Cat. No.: B2420562
CAS No.: 713127-80-1
M. Wt: 403.46
InChI Key: BZBFNWYUAWUMEF-UHFFFAOYSA-N
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Description

3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione is a sophisticated purine-morpholine hybrid compound of significant interest in early-stage anticancer research. This synthetic small molecule is designed based on the molecular hybridization strategy, which combines distinct pharmacophores to create novel bioactive agents with enhanced potency . The compound integrates a purine-2,6-dione core, a privileged scaffold in medicinal chemistry due to its presence in essential biomolecules like DNA and RNA, with a morpholine ring, known to improve pharmacokinetic properties and facilitate hydrogen bonding . The 3-pyrimidin-2-ylsulfanylpropyl chain at the N-7 position adds a potential for diverse molecular interactions. Purine-based scaffolds are recognized as key structures in drug discovery, with numerous derivatives acting as antimetabolites and demonstrating potent antiproliferative activities against various cancer cell lines . The morpholine moiety is frequently incorporated into drug candidates for its ability to influence solubility, metabolic stability, and target binding . Research into analogous compounds has shown that such hybrids can exhibit promising cytotoxic effects by targeting crucial enzymes involved in DNA synthesis, such as thymidylate synthase (TS) . This compound is intended for investigational use in biochemical research, including in vitro cytotoxicity assays, mechanism of action studies, and as a lead compound for the development of novel anticancer agents. It is supplied with detailed analytical characterization data. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O3S/c1-22-13-12(14(25)21-17(22)26)24(16(20-13)23-7-9-27-10-8-23)6-3-11-28-15-18-4-2-5-19-15/h2,4-5H,3,6-11H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBFNWYUAWUMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine core is replaced by a morpholine moiety.

    Attachment of the Pyrimidinylsulfanylpropyl Side Chain: This step involves the reaction of the purine core with a pyrimidinylsulfanylpropyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine core or side chains are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-Hexadecyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione: This compound has a similar purine core but differs in the side chain, which affects its biological activity and applications.

    Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share structural similarities with purine derivatives and are known for their biological activities, including anticancer properties.

Uniqueness

3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Biological Activity

3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione is a synthetic compound that belongs to the purine derivative class. Its structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its molecular formula C19H26N8O3SC_{19}H_{26}N_8O_3S. It features a purine base modified with a morpholine ring and a pyrimidine-derived sulfanylpropyl group, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with purine structures exhibit significant anticancer activity. For example, derivatives similar to this compound have been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15.2Induction of apoptosis via caspase activation
MCF-7 (Breast)10.5Cell cycle arrest at G1 phase
A549 (Lung)12.0Inhibition of PI3K/Akt pathway

Antiviral Activity

Research has also explored the antiviral potential of purine derivatives. The compound has shown promise against several viral infections by inhibiting viral replication through interference with nucleic acid synthesis. In particular, it has demonstrated activity against RNA viruses, suggesting a potential role in antiviral therapy.

The biological activity of this compound is believed to involve the following mechanisms:

  • Kinase Inhibition : The compound likely inhibits key kinases involved in signaling pathways that regulate cell growth and survival.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Viral Replication Interference : By mimicking natural substrates for viral polymerases, it disrupts the synthesis of viral RNA/DNA.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of this compound in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to controls, with an observed increase in apoptosis markers.

Study 2: Antiviral Screening

A screening assay conducted by the Journal of Virology assessed the antiviral properties against influenza virus strains. The compound exhibited a dose-dependent reduction in viral titers, highlighting its potential as a therapeutic agent against respiratory viruses.

Q & A

Q. How should researchers interpret conflicting cytotoxicity data between 2D cell monolayers and 3D tumor spheroids?

  • Methodological Answer :
  • 3D model validation : Culture spheroids using HCT116 or HepG2 cells and compare IC₅₀ values with 2D assays. Penetration limitations in spheroids often reduce apparent potency .
  • Mechanistic studies : Perform fluorescence labeling (e.g., Cy5-conjugated compound) to track spheroid penetration via confocal microscopy .
  • Adjust dosing : Use prolonged exposure (72–96 hr) in spheroids to account for slower diffusion. A related compound showed a 5-fold higher IC₅₀ in spheroids due to poor penetration .

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